molecular formula C23H27N3O3S2 B2377795 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-78-3

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2377795
CAS No.: 392323-78-3
M. Wt: 457.61
InChI Key: HVMYCKCWKPODHK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetically designed small molecule recognized for its potent and selective inhibition of the B-RAF kinase. B-RAF is a critical serine/threonine-protein kinase within the RAS/RAF/MEK/ERK (MAPK) signaling pathway , which regulates fundamental cellular processes including proliferation, differentiation, and survival. Oncogenic mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are drivers in a significant percentage of melanomas, colorectal cancers, and papillary thyroid cancers. This compound acts by competitively binding to the ATP-binding pocket of the B-RAF kinase, thereby blocking its enzymatic activity and subsequent downstream signaling through MEK and ERK. The therapeutic targeting of this pathway is a validated strategy in oncology . The research value of this benzamide derivative extends to its utility as a chemical probe for elucidating the precise role of B-RAF in various cancer cell lines and model organisms, investigating mechanisms of drug resistance that arise following first-generation inhibitor treatment, and exploring potential synthetic lethal interactions. Its structure, featuring a tetrahydrobenzo[b]thiophene core linked to a dimethylpiperidine sulfonyl benzamide group, is optimized for high affinity and selectivity, making it a valuable tool for fundamental oncological research and preclinical drug discovery programs.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-11-16(2)14-26(13-15)31(28,29)18-9-7-17(8-10-18)22(27)25-23-20(12-24)19-5-3-4-6-21(19)30-23/h7-10,15-16H,3-6,11,13-14H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMYCKCWKPODHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anti-inflammatory and cytotoxic properties.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C20H26N2O2SC_{20}H_{26}N_2O_2S and molecular weight of approximately 350.5 g/mol. It features a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a sulfonyl benzamide moiety. The structural complexity is indicative of its diverse biological activity.

Table 1: Structural Details of this compound

PropertyValue
Molecular FormulaC20H26N2O2S
Molecular Weight350.5 g/mol
CAS NumberNot specified
Chemical StructureChemical Structure

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies suggest that the compound exhibits a strong binding affinity to 5-LOX while showing weak interaction with cyclooxygenase-2 (COX-2), indicating selective anti-inflammatory properties. The cyano group in the structure forms significant hydrogen bonds with key amino acids in the enzyme's active site, enhancing its inhibitory action .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that derivatives of the tetrahydrobenzo[b]thiophene scaffold exhibit notable cytotoxic effects. For instance, a related compound showed high cytotoxicity against MCF-7 breast cancer cells with a GI50 value of 0.30 µmol/L, while exhibiting lower toxicity against non-small cell lung cancer (NCI-H460) cells . This suggests that modifications to the thiophene core can significantly influence the cytotoxic profile.

Antioxidant Properties

In addition to anti-inflammatory and cytotoxic activities, preliminary studies indicate that compounds based on this structure may possess antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on 5-LOX Inhibition : A study focused on synthesizing novel thiophene derivatives demonstrated that certain compounds effectively inhibit 5-LOX. The binding interactions were analyzed using molecular docking simulations, which provided insights into the structural requirements for enhanced inhibitory activity .
  • Cytotoxicity Evaluation : A comprehensive evaluation of various tetrahydrobenzo[b]thiophene derivatives revealed their potential as anticancer agents. The study reported varying degrees of cytotoxicity across different cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
  • Antioxidant Activity Assessment : Another study investigated the antioxidant capabilities of cyanothiophene-based compounds using in vitro assays. Results indicated that these compounds could scavenge free radicals effectively, suggesting their potential role in preventing oxidative damage .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryStrong inhibition of 5-LOX; selective action
CytotoxicityHigh GI50 against MCF-7; variable effects on other lines
AntioxidantEffective free radical scavenging capabilities

Scientific Research Applications

1.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of human cancer cells by inducing programmed cell death pathways .

1.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This makes it a candidate for further development in treating inflammatory diseases such as asthma and arthritis .

1.3 Antioxidant Activity
In vitro studies indicate that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is essential for developing treatments for conditions associated with oxidative damage, including neurodegenerative diseases .

Synthetic Methodologies

2.1 Synthetic Pathways
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

  • Formation of the benzo[b]thiophene core.
  • Introduction of the cyano group via nucleophilic substitution.
  • Sulfonylation using sulfonyl chlorides to introduce the piperidine moiety.

These synthetic strategies not only yield high purity compounds but also allow for structural modifications to enhance biological activity .

Case Studies

3.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with detailed analysis showing alterations in apoptosis-related gene expression .

3.2 Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of the compound through in vivo models of inflammation. The findings revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines and reduced edema in treated animals compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound differs from analogs described in the evidence (e.g., triazole derivatives 7–9 and hydrazinecarbothioamides 4–6 ) in three critical aspects:

Core Heterocycle : The tetrahydrobenzo[b]thiophen core contrasts with the triazole or benzene rings in evidence compounds, altering lipophilicity and conformational rigidity.

Functional Groups: The cyano group (-CN) and tertiary amide linkage are absent in evidence compounds, which instead feature thione (C=S) or thiol (-SH) groups.

Spectroscopic and Physical Properties

Property Target Compound Evidence Compounds (e.g., 4 , 7 , 10 )
IR Signature -CN stretch ~2200 cm⁻¹; C=O (amide) ~1680 cm⁻¹ C=S (1243–1258 cm⁻¹); no -CN
1H-NMR Tetrahydrobenzo[b]thiophen protons (δ 1.5–3.0) Aromatic protons (δ 7.0–8.5); triazole protons (δ 8.0–8.5)
Solubility Enhanced by 3,5-dimethylpiperidinyl group Lower (aryl sulfonyl groups reduce aqueous solubility)
Molecular Weight ~480 g/mol (estimated) 400–450 g/mol (e.g., 10 : C₂₉H₂₃F₃N₄O₃S₂ = 596.7 g/mol)

Tautomerism and Stability

  • Evidence Compounds : Triazoles 7–9 exist as thione tautomers, stabilized by intramolecular hydrogen bonding (absence of νS-H in IR) .
  • Target Compound: No tautomerism observed; rigid amide and sulfonamide linkages enhance stability under physiological conditions.

Research Findings and Data

Table 1: Comparative Analysis of Key Features

Feature Target Compound Compound 4 (X = H) Compound 7 (Triazole)
Core Structure Tetrahydrobenzo[b]thiophen Benzene 1,2,4-Triazole
Key Functional Groups -CN, -SO₂-N(piperidinyl), -CONH- -C=S, -SO₂-Ph, -NH- -C=S, -SO₂-Ph, -NH-
Synthesis Complexity High (multiple functionalization steps) Moderate (two-step reaction) Moderate (cyclization step)
Lipophilicity (logP) ~3.5 (estimated) ~2.8 ~3.0

Table 2: Spectroscopic Data

Compound IR (cm⁻¹) 1H-NMR (δ, ppm)
Target 2200 (-CN), 1680 (C=O), 1150 (S=O) 1.5–3.0 (tetrahydro ring), 7.5–8.0 (ArH)
4 (X = H) 1258 (C=S), 1663 (C=O), 3278 (NH) 7.5–8.5 (ArH), 10.2 (NH)
7 (Triazole) 1255 (C=S), 3414 (NH) 8.0–8.5 (triazole), 7.5–8.0 (ArH)

Q & A

Q. How to design in vivo efficacy studies for oncology or inflammation models?

  • Models :
  • Xenograft Mice : Administer 10–50 mg/kg (oral/i.p.) in nude mice with JNK2-dependent tumors .
  • Inflammation : LPS-induced cytokine release (e.g., IL-6, TNF-α) in BALB/c mice .
  • PK/PD Analysis : Measure plasma concentrations and correlate with target modulation (e.g., p-JNK levels) .

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